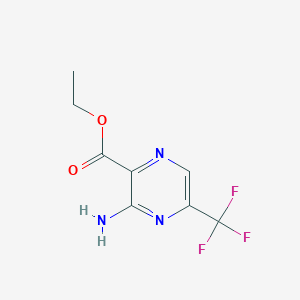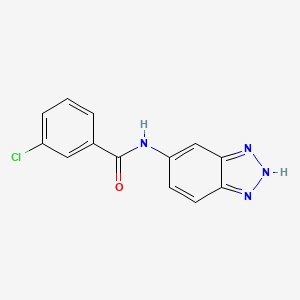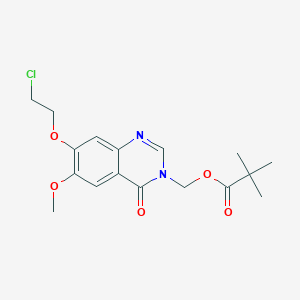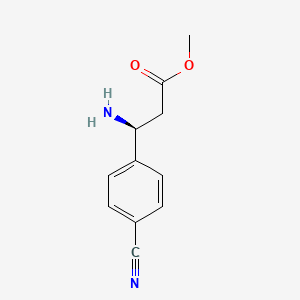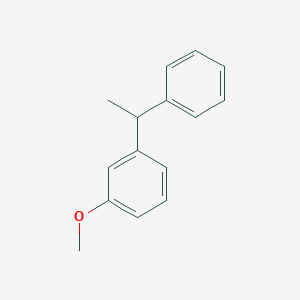
1-Methoxy-3-(1-phenylethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-3-(1-phenylethyl)benzene is an organic compound with the molecular formula C15H16O. It is a derivative of benzene, featuring a methoxy group and a phenylethyl group attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-(1-phenylethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of benzene with methoxyethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high temperatures and pressures, which facilitate the efficient conversion of reactants to the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxy-3-(1-phenylethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding phenolic compounds.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced aromatic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Nitric acid, sulfuric acid, halogens, and Lewis acids as catalysts.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Nitro, halogenated, and other substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-Methoxy-3-(1-phenylethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other aromatic compounds.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-3-(1-phenylethyl)benzene involves its interaction with various molecular targets and pathways. The methoxy group and phenylethyl group contribute to its reactivity and ability to undergo electrophilic aromatic substitution reactions. These interactions can lead to the formation of reactive intermediates, which further participate in various chemical transformations .
Comparación Con Compuestos Similares
- 1-Methoxy-4-(1-phenylethyl)benzene
- 1-Methoxy-2-(1-phenylethyl)benzene
- 1-Methoxy-3-(1-methylphenyl)benzene
Comparison: 1-Methoxy-3-(1-phenylethyl)benzene is unique due to the specific positioning of the methoxy and phenylethyl groups on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications .
Propiedades
Fórmula molecular |
C15H16O |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
1-methoxy-3-(1-phenylethyl)benzene |
InChI |
InChI=1S/C15H16O/c1-12(13-7-4-3-5-8-13)14-9-6-10-15(11-14)16-2/h3-12H,1-2H3 |
Clave InChI |
MRMCWPBOEQGMHV-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)C2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13906469.png)
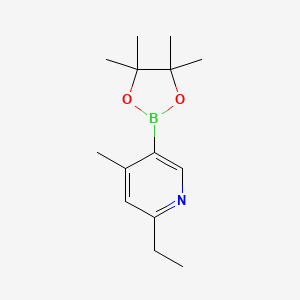
![1-[(4S)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one](/img/structure/B13906478.png)


